

physical and chemical properties of 8-hydroxychroman-4-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-hydroxychroman-4-one

Cat. No.: B3048871

[Get Quote](#)

An In-depth Technical Guide to **8-Hydroxychroman-4-one**: Properties, Analysis, and Applications

Introduction

8-Hydroxychroman-4-one is a heterocyclic organic compound belonging to the chroman-4-one family. These structures consist of a benzene ring fused to a dihydropyranone ring.^[1] The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a foundational building block for a wide array of biologically active compounds.^{[2][3]} Unlike its unsaturated counterpart, chromone, the chroman-4-one structure features a saturated C2-C3 bond, which significantly alters its chemical and biological properties.^[1]

This technical guide provides a comprehensive overview of the core physical and chemical properties of **8-hydroxychroman-4-one**. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characterization, synthesis, and potential applications. The compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals targeting conditions related to oxidative stress, as well as in the development of dyes and pigments.^[4]

Part 1: Physicochemical and Spectroscopic Profile

The fundamental physical and molecular properties of **8-hydroxychroman-4-one** are crucial for its handling, characterization, and application in synthetic chemistry.

Molecular and Physical Properties

Key quantitative data for **8-hydroxychroman-4-one** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source(s)
IUPAC Name	8-hydroxy-2,3-dihydrochromen-4-one	[5]
CAS Number	1843-90-9	[4][5]
Molecular Formula	C ₉ H ₈ O ₃	[4]
Molecular Weight	164.16 g/mol	[4][6][7]
Appearance	Solid (form may vary)	N/A
Solubility	Soluble in organic solvents like DMSO, methanol. Limited solubility in water.	[8]
Storage	Room temperature, in a dry, sealed container.	[4]

Structural Representation

The chemical structure of **8-hydroxychroman-4-one** forms the basis of its reactivity and spectroscopic signature.

Caption: Chemical structure of **8-hydroxychroman-4-one**.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **8-hydroxychroman-4-one**. The following are expected spectral features, extrapolated from data on closely related isomers like 7-hydroxychroman-4-one.[9][10]

- ¹H NMR (Proton Nuclear Magnetic Resonance):

- Aromatic Protons (H-5, H-6, H-7): Signals expected in the aromatic region (~6.5-7.8 ppm), with splitting patterns determined by their coupling.
- Methylene Protons (H-2): A triplet around 4.5 ppm, due to coupling with H-3 protons.[10]
- Methylene Protons (H-3): A triplet around 2.7-2.8 ppm, due to coupling with H-2 protons. [10]
- Hydroxyl Proton (8-OH): A singlet, typically in the range of 9-11 ppm, which may be broad and is exchangeable with D₂O.[10]
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Carbonyl Carbon (C-4): A signal in the downfield region, typically around 190 ppm.[10]
 - Aromatic Carbons: Multiple signals between 100-165 ppm. The carbon bearing the hydroxyl group (C-8) and the ether-linked carbon (C-8a) will be significantly shifted.
 - Methylene Carbons: C-2 signal around 67 ppm and C-3 signal around 37 ppm.[10]
- IR (Infrared) Spectroscopy:
 - O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ from the phenolic hydroxyl group.
 - C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ corresponding to the ketone carbonyl group.[9]
 - C-O-C Stretch: Bands in the 1250-1100 cm⁻¹ region for the aryl-alkyl ether linkage.
 - Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ range.
- MS (Mass Spectrometry):
 - Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.

- Fragmentation: Common fragmentation patterns may involve the loss of CO ($m/z = 28$) or other characteristic fragments from the heterocyclic ring.

Part 2: Chemical Properties and Synthetic Strategy

The reactivity of **8-hydroxychroman-4-one** is governed by its key functional groups: the phenolic hydroxyl, the ketone, and the aromatic ring. These sites allow for a variety of chemical transformations, making it a valuable synthetic intermediate.

Reactivity Profile

- Phenolic Hydroxyl Group: The -OH group at the C-8 position is weakly acidic and can be deprotonated with a suitable base. This allows for reactions such as O-alkylation or O-acylation to synthesize various derivatives.[\[9\]](#)
- Ketone Carbonyl Group: The C-4 ketone can undergo nucleophilic addition and condensation reactions. It can be reduced to a secondary alcohol or react with reagents like hydrazines to form hydrazones.[\[2\]](#)
- Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing hydroxyl and ether groups.
- Alpha-Methylene Group: The protons on C-3, adjacent to the carbonyl group, can be removed by a strong base, allowing for alpha-functionalization.

Synthetic Workflow

While specific synthesis routes for **8-hydroxychroman-4-one** are proprietary or less commonly published, a general and robust method for producing hydroxy-chroman-4-ones involves a two-step process: Friedel-Crafts acylation followed by an intramolecular cyclization. The synthesis of the 7-hydroxy isomer from resorcinol is a well-documented example that illustrates this principle.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Caption: Generalized synthetic workflow for hydroxychroman-4-ones.

Part 3: Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and analysis of hydroxychroman-4-ones, based on established procedures for analogous compounds.

Protocol: Synthesis of a Hydroxychroman-4-one

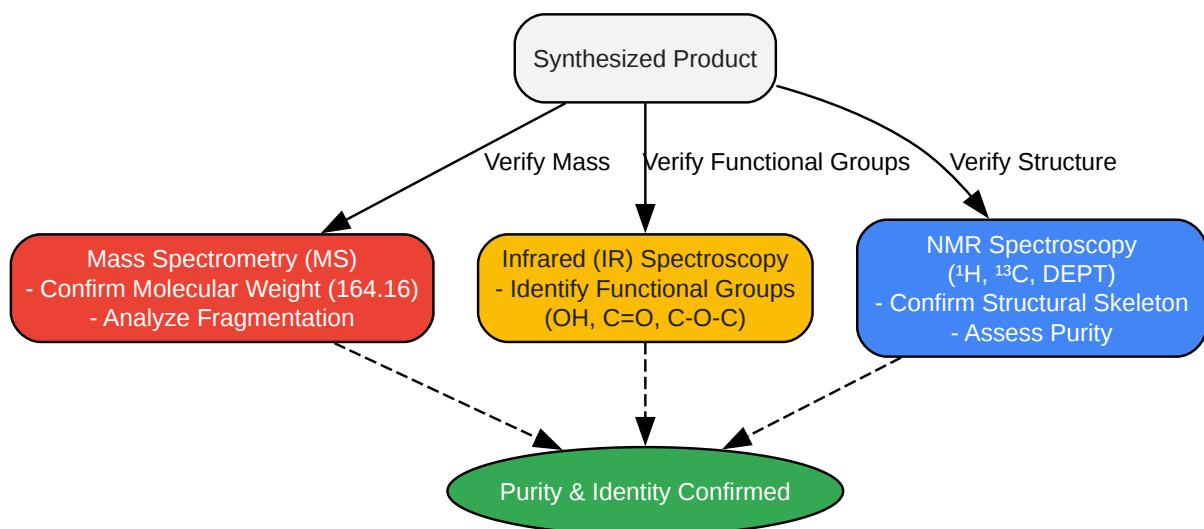
This protocol is adapted from the synthesis of 7-hydroxychroman-4-one and serves as a representative procedure.[\[9\]](#)[\[10\]](#)

Objective: To synthesize a hydroxychroman-4-one via Friedel-Crafts acylation and subsequent cyclization.

Materials:

- A suitable dihydroxybenzene precursor
- 3-Bromopropionic acid or 3-Chloropropionic acid
- Trifluoromethanesulfonic acid (or another suitable Lewis acid)
- Sodium hydroxide (NaOH) solution (e.g., 2 M)
- Appropriate organic solvents (e.g., chloroform) and water

Procedure:


- **Acylation:**
 - In a round-bottom flask, combine the dihydroxybenzene precursor and 3-halopropionic acid.
 - Carefully add the Lewis acid (e.g., triflic acid) to the mixture.
 - Heat the reaction mixture (e.g., to 80 °C) with magnetic stirring for approximately 1-2 hours.[\[9\]](#)
 - Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- **Work-up and Extraction:**

- Cool the reaction mixture to room temperature.
- Add an organic solvent (e.g., chloroform) and extract the mixture with distilled water to remove the acid catalyst.^[9]
- Separate the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄).
- Remove the solvent under reduced pressure to obtain the crude acylated intermediate.

- Cyclization:
 - Dissolve the crude intermediate in a basic solution (e.g., 2 M NaOH) and stir at room temperature.^[10] This promotes the intramolecular nucleophilic substitution to form the chroman-4-one ring.
 - The cyclized product may precipitate from the solution.
- Purification:
 - Collect the solid product by filtration.
 - Wash the product with water to remove any remaining base.
 - If necessary, purify further using recrystallization or column chromatography to achieve high purity.

Protocol: Analytical Characterization Workflow

This workflow ensures the unambiguous identification and purity assessment of the synthesized **8-hydroxychroman-4-one**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-Hydroxychroman-4-one [myskinrecipes.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4-Hydroxychroman-2-one | C9H8O3 | CID 10920850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Hydroxy-chroman-4-one | C9H8O3 | CID 7098944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavanoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of 8-hydroxychroman-4-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3048871#physical-and-chemical-properties-of-8-hydroxychroman-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com